1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethylsulfonyl group and a pyridylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 3-pyridylmethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridylmethyl group can be reduced to form piperazine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperazine derivatives, and substituted piperazine compounds.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyridylmethyl group can bind to nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfonyl)-4-(3-pyridylmethyl)piperazine
- 1-(Ethylsulfonyl)-4-(2-pyridylmethyl)piperazine
- 1-(Ethylsulfonyl)-4-(3-pyridylethyl)piperazine
Uniqueness
1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine is unique due to the specific positioning of the ethylsulfonyl and pyridylmethyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C12H19N3O2S/c1-2-18(16,17)15-8-6-14(7-9-15)11-12-4-3-5-13-10-12/h3-5,10H,2,6-9,11H2,1H3 |
InChI Key |
OQYAINXJIUGRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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